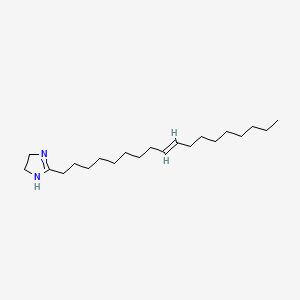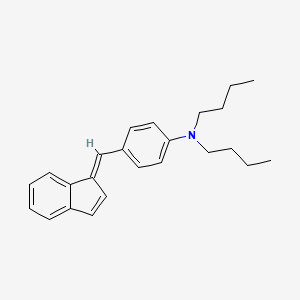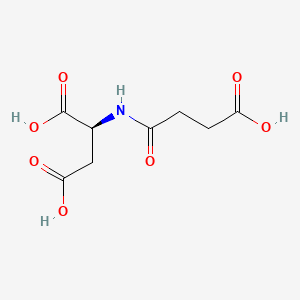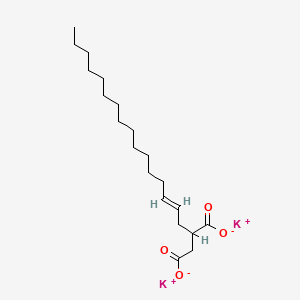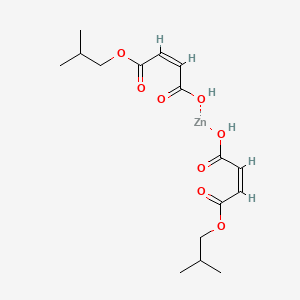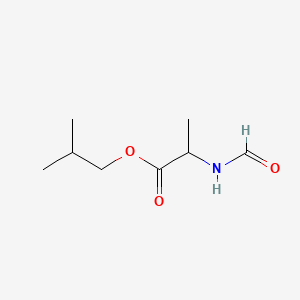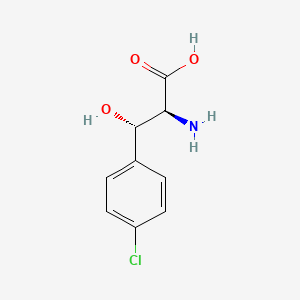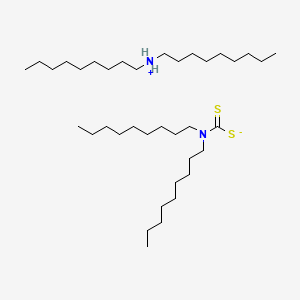
Dinonylammonium dinonyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonylammonium dinonyldithiocarbamate is a chemical compound with the molecular formula C37H78N2S2. It is known for its ability to form stable complexes with transition metals, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- Dissolving dinonylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in coatings and lubricant additives
Mécanisme D'action
The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Uniqueness
Dinonylammonium dinonyldithiocarbamate is unique due to its long alkyl chains, which enhance its hydrophobic properties and stability in various applications. This makes it particularly effective in industrial processes where stability and hydrophobicity are crucial .
Propriétés
Numéro CAS |
93918-45-7 |
|---|---|
Formule moléculaire |
C37H78N2S2 |
Poids moléculaire |
615.2 g/mol |
Nom IUPAC |
di(nonyl)azanium;N,N-di(nonyl)carbamodithioate |
InChI |
InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3 |
Clé InChI |
AKOKVYJNVWTVIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


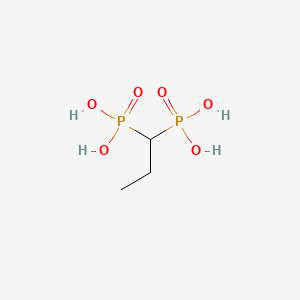
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

